molecular formula C14H18IN3 B099687 Iomethin I 125 CAS No. 17033-82-8

Iomethin I 125

Cat. No.: B099687
CAS No.: 17033-82-8
M. Wt: 353.22 g/mol
InChI Key: XKUMTLINEKGTOG-VLPIPSKASA-N
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Description

Iomethin I 125 is a radioiodinated quinoline derivative with potential tumor localizing activity. It is primarily used as a radiopharmaceutical for the detection of ocular melanoma and other tumors . The compound is characterized by its ability to deliver targeted radiation therapy, making it a valuable tool in medical diagnostics and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iomethin I 125 involves the radioiodination of a quinoline derivative. The process typically includes the introduction of iodine-125 into the quinoline structure through electrophilic substitution reactions. The reaction conditions often require the presence of an oxidizing agent to facilitate the incorporation of the iodine isotope.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure precision and safety. The process includes the purification of the final product to remove any unreacted starting materials and by-products. Quality control measures are implemented to ensure the radiochemical purity and specific activity of the compound.

Chemical Reactions Analysis

Types of Reactions: Iomethin I 125 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Iomethin I 125 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Iomethin I 125 involves the emission of low-energy gamma rays and Auger electrons, which cause localized damage to tumor cells. The compound targets specific molecular pathways involved in tumor growth and proliferation. The radiation emitted by this compound induces DNA damage in cancer cells, leading to cell death and tumor regression .

Comparison with Similar Compounds

    Iodine-123: Another radioisotope of iodine used in diagnostic imaging but with a shorter half-life.

    Iodine-131: Used for therapeutic purposes, particularly in the treatment of thyroid cancer, but with higher energy emissions and a longer half-life.

Uniqueness of Iomethin I 125: this compound is unique due to its optimal half-life and low-energy emissions, making it suitable for both diagnostic and therapeutic applications. Its ability to deliver targeted radiation with minimal damage to surrounding healthy tissues sets it apart from other radioisotopes .

Properties

CAS No.

17033-82-8

Molecular Formula

C14H18IN3

Molecular Weight

353.22 g/mol

IUPAC Name

N-(7-(125I)iodanylquinolin-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C14H18IN3/c1-18(2)9-3-7-16-13-6-8-17-14-10-11(15)4-5-12(13)14/h4-6,8,10H,3,7,9H2,1-2H3,(H,16,17)/i15-2

InChI Key

XKUMTLINEKGTOG-VLPIPSKASA-N

SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I

Isomeric SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)[125I]

Canonical SMILES

CN(C)CCCNC1=C2C=CC(=CC2=NC=C1)I

Key on ui other cas no.

17033-82-8

Origin of Product

United States

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